4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)-2,4-dimethylphenyl]benzamide
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Overview
Description
4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)-2,4-dimethylphenyl]benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)-2,4-dimethylphenyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 5-(hydroxymethyl)-2,4-dimethylphenylamine.
Esterification: The first step involves the esterification of 4-hydroxybenzoic acid with 2-chloroethanol to form 4-(2-chloroethoxy)benzoic acid.
Amidation: The ester is then reacted with 5-(hydroxymethyl)-2,4-dimethylphenylamine under suitable conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial production focuses on optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Scale-Up Processes: The synthesis is scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)-2,4-dimethylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)-2,4-dimethylphenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)-2,4-dimethylphenyl]benzamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)phenyl]benzamide: Lacks the dimethyl groups on the phenyl ring.
4-(2-hydroxyethoxy)-N-[2,4-dimethylphenyl]benzamide: Lacks the hydroxymethyl group.
Uniqueness
4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)-2,4-dimethylphenyl]benzamide is unique due to the presence of both hydroxymethyl and dimethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(2-hydroxyethoxy)-N-[5-(hydroxymethyl)-2,4-dimethylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-9-13(2)17(10-15(12)11-21)19-18(22)14-3-5-16(6-4-14)23-8-7-20/h3-6,9-10,20-21H,7-8,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAGYXYPRCZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)NC(=O)C2=CC=C(C=C2)OCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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